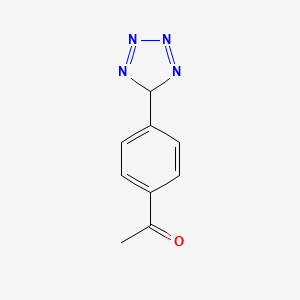
1-(4-(5H-テトラゾール-5-イル)フェニル)エタノン
概要
説明
1-(4-(5H-tetrazol-5-yl)phenyl)ethanone is an organic compound with the molecular formula C9H8N4O It features a tetrazole ring attached to a phenyl group, which is further connected to an ethanone moiety
科学的研究の応用
1-(4-(5H-tetrazol-5-yl)phenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
Target of Action
It is known that tetrazole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound forms hydrogen bonds with amino acids in the active pockets of its targets . This interaction can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
The formation of hydrogen bonds with amino acids suggests that the compound may influence protein structure and function, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is estimated to be 2.19, suggesting it may readily cross cell membranes .
Result of Action
The interaction of the compound with its targets can lead to changes in the conformation and function of these proteins, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone. For instance, the compound is stable at room temperature in an inert atmosphere . Additionally, factors such as pH and the presence of other substances can affect the compound’s solubility and therefore its bioavailability .
生化学分析
Cellular Effects
Tetrazoles are known to react with acidic chemicals, strong oxidants, and active metals, potentially leading to the generation of new molecules that could influence cellular processes .
Molecular Mechanism
Given its tetrazole structure, it may be involved in nucleophilic substitution reactions, potentially influencing the formation of carbon-carbon bonds .
Temporal Effects in Laboratory Settings
It is known to be stored in an inert atmosphere at room temperature .
Metabolic Pathways
Tetrazoles are known to be involved in DNA synthesis in biochemistry, suggesting that this compound may play a role in nucleic acid metabolism .
Transport and Distribution
Given its potential to form complexes with metals, it may interact with metal transporters or binding proteins within the cell .
Subcellular Localization
Its potential involvement in DNA synthesis suggests that it may be found in the nucleus where DNA replication and transcription occur .
準備方法
Synthetic Routes and Reaction Conditions
1-(4-(5H-tetrazol-5-yl)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with sodium azide in the presence of a copper catalyst to form the tetrazole ring. The reaction typically proceeds under mild conditions, such as room temperature, and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated systems and advanced catalysts can further optimize the production process.
化学反応の分析
Types of Reactions
1-(4-(5H-tetrazol-5-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
類似化合物との比較
1-(4-(5H-tetrazol-5-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(1H-tetrazol-5-yl)phenyl)ethanone: This compound has a similar structure but with a different position of the tetrazole ring, which can affect its reactivity and applications.
4-(1H-tetrazol-5-yl)benzaldehyde: This compound features an aldehyde group instead of an ethanone group, leading to different chemical properties and uses.
1-(4-(5H-tetrazol-5-yl)phenyl)methanol:
The uniqueness of 1-(4-(5H-tetrazol-5-yl)phenyl)ethanone lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.
特性
IUPAC Name |
1-[4-(5H-tetrazol-5-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-6(14)7-2-4-8(5-3-7)9-10-12-13-11-9/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFUNIVIZORNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2N=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


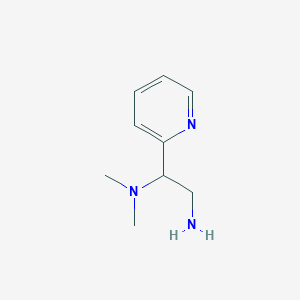
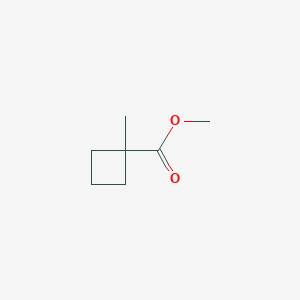
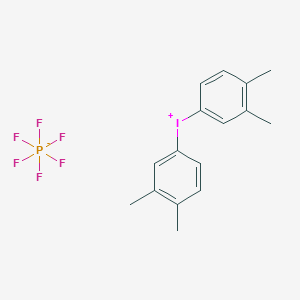
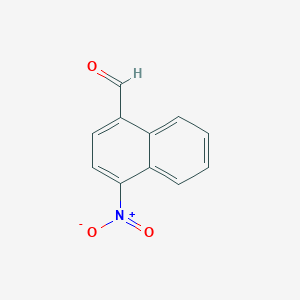
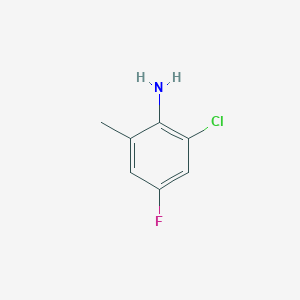
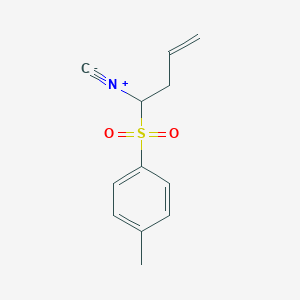
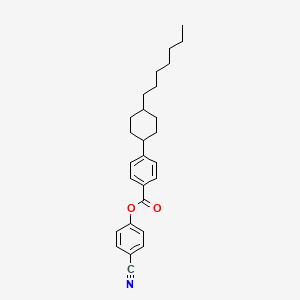
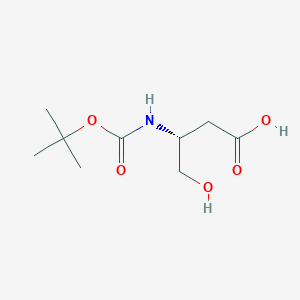
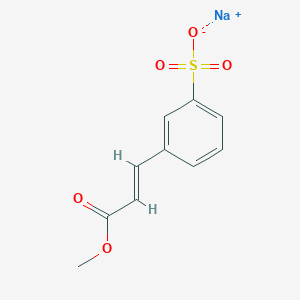
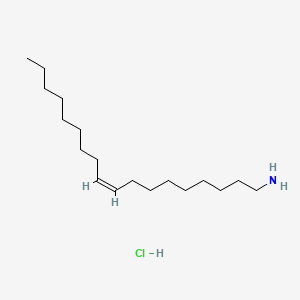
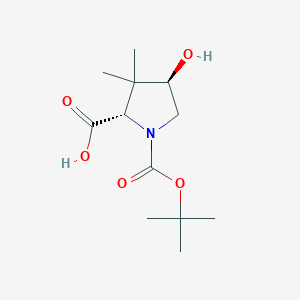
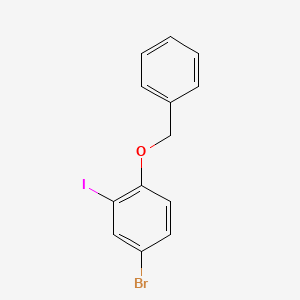
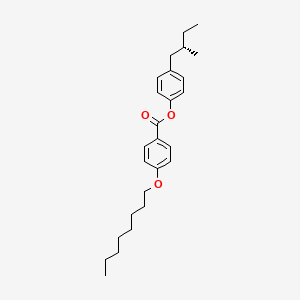
![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)
